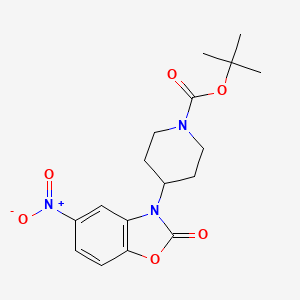

![molecular formula C19H22N2O4 B3083703 [(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-59-8](/img/structure/B3083703.png)

[(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Descripción general

Descripción

“[(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C19H22N2O4 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C (CSCC (O)=O)NC1=CC=C (OC)C=C1 . This notation provides a way to represent the structure using ASCII strings.

Aplicaciones Científicas De Investigación

Ethylene Formation Inhibition in Plants

Novel derivatives of aminooxyacetic acid, including {[(isopropylidene)-aminojoxy}-acetic acid-2-(methoxy)-2-oxoethyl ester, have shown the ability to inhibit ethylene formation in higher plants. This inhibition was demonstrated in leaf discs of oilseed rape and drought-stressed barley leaves, and these compounds also delayed senescence of cut carnation flowers. This suggests that these compounds can interfere with a step in the biosynthesis of ethylene, prior to the formation of ACC (1-aminocyclopropane-1-carboxylic acid) (Kirchner, Schmidt, Jung, & Rademacher, 1993).

Catalytic Applications in Organic Synthesis

In organic chemistry, derivatives of aminooxyacetic acid have been used as building blocks for the preparation of bifunctional DTPA-like ligands. Compounds such as N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester and similar structures are useful for conjugation via amide bond formation, providing a chelating subunit for the complexation of metal ions (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).

Synthesis of Heterocyclic Compounds

These compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates were synthesized starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones, indicating their potential in synthesizing a range of biologically active compounds (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Applications in Peptide-Liposome Coupling

These derivatives are also used in bioconjugation chemistry, specifically in the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes. Compounds such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid have been synthesized for this purpose, demonstrating their utility in drug delivery and vaccine development (Frisch, Boeckler, & Schuber, 1996).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it interacts with proteins or enzymes in the body.

Mode of Action

The compound interacts with its targets through hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target proteins or enzymes, thereby influencing the biochemical pathways they are involved in .

Pharmacokinetics

The molecular weight and formula of the compound can provide some clues about its pharmacokinetic properties. For instance, its molecular weight (342.4) is within the range that is generally favorable for oral bioavailability.

Result of Action

The compound has demonstrated significant cytotoxic effects , suggesting that it may be useful in the treatment of diseases such as cancer. It also showed a significant zone of inhibition, indicating potential antimicrobial activity .

Propiedades

IUPAC Name |

2-(N-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-25-17-9-7-15(8-10-17)11-12-20-18(22)13-21(14-19(23)24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSRAVLOLORVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301156841 | |

| Record name | Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142204-59-8 | |

| Record name | Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[[2-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301156841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid](/img/structure/B3083620.png)

![(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3083649.png)

![[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083654.png)

![[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083656.png)

![[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083663.png)

![[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083666.png)

![[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083676.png)

![[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083689.png)

![[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083694.png)

![[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083696.png)

![[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B3083706.png)

![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B3083714.png)

![[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B3083720.png)